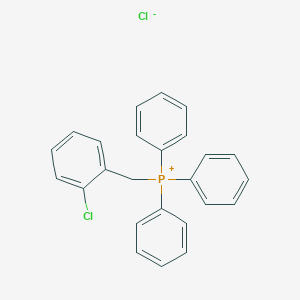

(2-Chlorobenzyl)triphenylphosphonium Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210534. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chlorophenyl)methyl-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClP.ClH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRAAQIWOSHYDHE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21Cl2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70940005 | |

| Record name | [(2-Chlorophenyl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18583-55-6 | |

| Record name | 18583-55-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(2-Chlorophenyl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Chlorobenzyl)triphenylphosphonium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-Chlorobenzyl)triphenylphosphonium chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF8XZH2GMF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(2-Chlorobenzyl)triphenylphosphonium chloride synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of (2-Chlorobenzyl)triphenylphosphonium chloride

Introduction

This compound is a quaternary phosphonium salt that serves as a pivotal precursor in organic synthesis.[1] These salts are most renowned for their role as Wittig reagents, which are instrumental in one of the most significant olefination reactions in chemistry—the Wittig reaction.[1][2][3] This reaction provides a reliable method for converting aldehydes and ketones into alkenes, a fundamental transformation in the construction of complex organic molecules, including natural products and pharmaceuticals.[4][5] The presence of the 2-chlorobenzyl group can influence the reactivity and stereoselectivity of the corresponding ylide, making this specific salt a valuable tool for synthetic chemists.

This guide provides a comprehensive overview of the synthesis, purification, detailed structural characterization, and primary application of this compound, designed for researchers and professionals in chemical and pharmaceutical development.

Synthesis of this compound

Principle of Synthesis: Nucleophilic Substitution

The core of the synthesis is a classic bimolecular nucleophilic substitution (SN2) reaction.[6] Triphenylphosphine (PPh₃), a potent nucleophile owing to the lone pair of electrons on the phosphorus atom, attacks the electrophilic benzylic carbon of a 2-chlorobenzyl halide. The halide atom, typically chloride or bromide, is displaced as a leaving group, resulting in the formation of the quaternary phosphonium cation.

The choice of a primary benzylic halide is crucial as the SN2 mechanism is sensitive to steric hindrance; primary halides react most favorably.[6][7] Anhydrous solvents are preferred to prevent side reactions involving water.

Experimental Protocol: Synthesis

This protocol is adapted from established laboratory procedures.[1][8]

Materials:

-

2-Chlorobenzyl chloride (or 2-Chlorobenzyl bromide)

-

Triphenylphosphine (PPh₃)

-

Anhydrous Toluene (or Acetone)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.05 equivalents) in anhydrous toluene.

-

Add 2-chlorobenzyl chloride (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux (approximately 110°C for toluene) under a nitrogen atmosphere to prevent oxidation.

-

Maintain reflux for 24 hours. A white precipitate of the phosphonium salt will typically form during this period.[8]

-

After 24 hours, cool the mixture to room temperature, allowing the product to fully precipitate.

-

Collect the white solid product by vacuum filtration.

-

Wash the filter cake sequentially with a small amount of cold anhydrous toluene (to remove unreacted starting materials) and then with diethyl ether (to facilitate drying).[8]

-

Dry the purified this compound under vacuum to remove residual solvents. A typical yield is around 80%.[8]

Synthesis Workflow Diagram

Caption: Mechanism of the Wittig reaction.

The stereochemical outcome (E/Z selectivity) of the Wittig reaction is complex and depends on the stability of the ylide. Non-stabilized ylides (like the one derived from this salt) generally favor the formation of (Z)-alkenes under salt-free conditions. [3][9]

Safety and Handling

This compound is associated with several hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation. [10] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood. [10]

Conclusion

This compound is a readily synthesized and highly valuable reagent in synthetic organic chemistry. Its preparation via a straightforward SN2 reaction and its well-defined spectroscopic signature make it an accessible tool for researchers. Its primary application as a Wittig reagent precursor allows for the reliable synthesis of alkenes, demonstrating its essential role in the construction of diverse and complex molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity is fundamental for its effective use in modern drug development and materials science.

References

- Kolodiazhnyi, O. I. (1997). Phosphorus Ylides.

-

Ylide - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Phosphonium ylides - YouTube. (2019, January 9). Retrieved January 14, 2026, from [Link]

-

Phosphorus ylide: Definition, 6 types, synthesis, useful application - Chemistry Notes. (2022, November 17). Retrieved January 14, 2026, from [Link]

-

Matt, C., et al. (2023). Synthesis of Phosphonium Ylides. Request PDF. Retrieved January 14, 2026, from [Link]

- Daasch, L. W., & Smith, D. C. (1951). Infrared Spectra of Phosphorus Compounds. Analytical Chemistry, 23(6), 853–868.

-

Revisiting the phosphonium salts chemistry for P-doped carbons synthesis: toward high phosphorus contents and beyond. (n.d.). Retrieved January 14, 2026, from [Link]

-

Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]

-

IR spectrum of the triphenyl-vinylbenzyl phosphonium chloride. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Wittig Reaction: Mechanism and Examples - NROChemistry. (n.d.). Retrieved January 14, 2026, from [Link]

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved January 14, 2026, from [Link]

-

Infrared Spectroscopy - MSU chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

-

The WITTIG REACTION With CHEMILUMINESCENCE! (n.d.). Retrieved January 14, 2026, from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

-

Wittig Reaction Experiment Part 1, Prelab - YouTube. (2020, October 30). Retrieved January 14, 2026, from [Link]

-

C-13 NMR Spectrum of Benzyltriphenylphosphonium Chloride in CDCl3. (n.d.). Retrieved January 14, 2026, from [Link]

-

One-pot synthesis of benzyltriphenylphosphonium acetates from the corresponding activated benzyl alcohols - arkat usa. (n.d.). Retrieved January 14, 2026, from [Link]

-

The Wittig Reaction - University of Pittsburgh. (n.d.). Retrieved January 14, 2026, from [Link]

-

Dissection of the Mechanism of the Wittig Reaction | Request PDF. (n.d.). Retrieved January 14, 2026, from [Link]

-

University of Glasgow - Spectroscopy: Wittig Reaction - Proprep. (n.d.). Retrieved January 14, 2026, from [Link]

-

The Versatility of Benzyltriphenylphosphonium Chloride in Organic Synthesis. (n.d.). Retrieved January 14, 2026, from [Link]

-

Wittig reaction - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

- Maryanoff, B. E., et al. (1986). Stereochemistry and mechanism of the Wittig reaction. Diasteromeric reaction intermediates and analysis of the reaction course. Journal of the American Chemical Society, 108(24), 7664–7674.

-

Computational Infrared Spectroscopy of 958 Phosphorus-bearing Molecules - arXiv. (2021, May 19). Retrieved January 14, 2026, from [Link]

-

31P{1H} NMR Spectrum of Benzyltriphenylphosphonium Chloride in CDCl3. (n.d.). Retrieved January 14, 2026, from [Link]

-

A decade review of triphosgene and its applications in organic reactions - PMC. (n.d.). Retrieved January 14, 2026, from [Link]

-

Reactions of Benzyl Phosphine Oxide/Sulfide with (COCl)2: Synthesis of Novel Acyl Chloride-Substituted Chlorophosphonium Ylides | Request PDF. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemistnotes.com [chemistnotes.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Ylide - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. guidechem.com [guidechem.com]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. fluorochem.co.uk [fluorochem.co.uk]

physical and chemical properties of (2-Chlorobenzyl)triphenylphosphonium chloride

An In-Depth Technical Guide to (2-Chlorobenzyl)triphenylphosphonium chloride

Introduction

This compound is a quaternary phosphonium salt that serves as a vital reagent in modern organic synthesis. Characterized by a phosphorus atom bonded to three phenyl groups and a 2-chlorobenzyl group, it is primarily recognized as a stable precursor to a phosphorus ylide for use in the Wittig reaction.[1] The presence of the ortho-chloro substituent on the benzyl group can influence the reactivity and electronic properties of the molecule, making it a subject of interest for researchers in synthetic chemistry and drug development.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and safe handling protocols, tailored for professionals in the chemical sciences.

Chemical Identity and Structure

The structural foundation of this compound is a central phosphorus atom bearing a positive charge, counterbalanced by a chloride anion. This ionic nature dictates many of its physical properties.

-

IUPAC Name : [(2-chlorophenyl)methyl]triphenylphosphanium chloride[2]

-

Synonyms : Triphenyl(2-chlorobenzyl)phosphonium Chloride, (o-Chlorobenzyl)triphenylphosphonium Chloride[3][4]

-

CAS Number : 18583-55-6[5]

Some commercial forms of this reagent exist as a hydrate, meaning water molecules are incorporated into the crystal lattice.[1] This can affect its physical properties, such as melting point and solubility, and should be considered during experimental design.[1]

Physicochemical Properties

The physical characteristics of this compound are typical of a solid organic salt. The data presented below is compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | White to almost white powder or crystals | [3] |

| Melting Point | 244 °C | [3][7] |

| Purity | Typically >98% (by HPLC) | [3][5] |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | [3] |

| Condition to Avoid | Hygroscopic; protect from moisture | [3] |

| Storage Conditions | Store under an inert gas | [3] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by several key absorptions. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene (CH₂) bridge typically appears around 2925-2884 cm⁻¹.[8] Vibrations corresponding to the C=C bonds of the benzene rings are found at approximately 1587 and 1432 cm⁻¹. A crucial peak is the C-P bond vibration, which is expected around 1111 cm⁻¹.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the three phenyl rings and the 2-chlorobenzyl group. The two benzylic protons (P-CH₂-Ar) are diastereotopic and will appear as a doublet, typically downfield, with a characteristic coupling constant to the phosphorus atom (²J(P,H) ≈ 14 Hz).[9]

-

¹³C NMR : The spectrum will display numerous signals in the aromatic region (δ 120-140 ppm). The benzylic carbon (P-CH₂-Ar) signal will show a doublet due to coupling with the phosphorus atom.

-

³¹P NMR : A single resonance is expected, with a chemical shift characteristic of quaternary phosphonium salts (typically δ 20-30 ppm, referenced to 85% H₃PO₄).[10]

-

Chemical Properties, Synthesis, and Reactivity

Synthesis

The primary route for synthesizing this compound is through a classic nucleophilic substitution (Sɴ2) reaction. This involves the quaternization of triphenylphosphine with 2-chlorobenzyl chloride.[1] Triphenylphosphine, acting as the nucleophile, attacks the electrophilic benzylic carbon of 2-chlorobenzyl chloride, displacing the chloride leaving group and forming the phosphonium salt.

Caption: Synthesis of the phosphonium salt via Sɴ2 reaction.

Reactivity and Core Application: The Wittig Reaction

The most prominent application of this compound is as a precursor for the Wittig reaction, a powerful method for synthesizing alkenes from aldehydes or ketones.[1] The process begins with the deprotonation of the phosphonium salt using a strong base (e.g., n-butyllithium, sodium hydride) to form a highly reactive phosphorus ylide (or phosphorane). This ylide then reacts with a carbonyl compound.

The mechanism proceeds through the following key stages:

-

Ylide Formation : A strong base abstracts a proton from the carbon adjacent to the phosphorus atom.

-

Nucleophilic Attack : The nucleophilic ylide attacks the electrophilic carbonyl carbon, forming a betaine intermediate.

-

Oxaphosphetane Formation : The betaine rapidly cyclizes to form a four-membered ring intermediate, the oxaphosphetane.

-

Alkene Formation : The oxaphosphetane decomposes, yielding the final alkene product and triphenylphosphine oxide as a byproduct.[1]

Caption: General workflow of the Wittig reaction.

Other Applications

Beyond its role in olefination, this compound and related quaternary salts have been explored for other uses:

-

Phase-Transfer Catalysis : Its salt structure allows it to facilitate the transfer of reactants between immiscible phases (e.g., organic and aqueous), accelerating reaction rates.[1]

-

Antimicrobial Agent : Quaternary ammonium and phosphonium salts have been investigated for their antimicrobial properties, showing potential for applications in water treatment and as disinfectants.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

Reagents & Materials:

-

2-Chlorobenzyl chloride

-

Triphenylphosphine (PPh₃)

-

Anhydrous acetone or acetonitrile

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Nitrogen or Argon atmosphere setup

Procedure:

-

Setup : Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen).

-

Charging Reagents : Dissolve 2-chlorobenzyl chloride (1.0 equivalent) and triphenylphosphine (1.0-1.05 equivalents) in anhydrous acetone or acetonitrile.[1][8]

-

Reaction : Heat the stirred mixture to reflux (approximately 65-70°C for acetone) and maintain for 4 to 24 hours.[1][8] A white precipitate of the phosphonium salt will form during this period.

-

Isolation : After the reaction is complete, cool the mixture to room temperature.

-

Purification : Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold acetone and then diethyl ether to remove unreacted starting materials and impurities.

-

Drying : Dry the purified product under vacuum to obtain this compound as a white, crystalline solid. The typical yield is around 80%.[8]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

-

Hazard Identification : this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[3][11] It may also cause respiratory irritation.[12]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[11][12]

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[12] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

-

First Aid :

-

Eye Contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If irritation persists, seek medical attention.[11][13]

-

Skin Contact : Take off contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[11][13]

-

Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[12][13]

-

Ingestion : Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[13]

-

References

- Benchchem. This compound hydrate. [URL: https://www.benchchem.com/product/b5918]

- Santa Cruz Biotechnology, Inc. This compound | CAS 18583-55-6. [URL: https://www.scbt.com/p/2-chlorobenzyl-triphenylphosphonium-chloride-cas-18583-55-6]

- Tokyo Chemical Industry Co., Ltd. This compound 18583-55-6. [URL: https://www.tcichemicals.com/US/en/p/C1759]

- Guidechem. What are the advantages and synthesis of this compound HYDRATE? - FAQ. [URL: https://www.guidechem.

- Sigma-Aldrich. This compound | 18583-55-6. [URL: https://www.sigmaaldrich.com/US/en/product/fluorochem/f623911]

- Pharmaffiliates. 18583-55-6| Chemical Name : this compound. [URL: https://www.pharmaffiliates.com/en/miscellaneous/360211-2-chlorobenzyl-triphenylphosphonium-chloride]

- Sunway Pharm Ltd. This compound - CAS:18583-55-6. [URL: https://www.3wpharm.com/cas-18583-55-6.html]

- Tokyo Chemical Industry Co., Ltd. SAFETY DATA SHEET - this compound. [URL: https://www.tcichemicals.com/assets/sds/C1759_US_EN.pdf]

- ChemicalBook. This compound HYDRATE - Safety Data Sheet. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?cas=18583-55-6]

- Fluorochem. This compound. [URL: https://www.fluorochem.co.uk/product/f623911]

- Tokyo Chemical Industry Co., Ltd. This compound 18583-55-6 (Specifications). [URL: https://www.tcichemicals.com/IN/en/p/C1759]

- ChemScene. 18583-55-6 | this compound. [URL: https://www.chemscene.com/products/2-chlorobenzyl-triphenylphosphonium-chloride-cas-18583-55-6.html]

- Thermo Fisher Scientific. SAFETY DATA SHEET - (4-Chlorobenzyl)triphenylphosphonium chloride. [URL: https://www.fishersci.com/sds?productName=AC108880050]

- Sigma-Aldrich. SAFETY DATA SHEET - Benzyltriphenylphosphonium chloride. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/b32807]

- The Royal Society of Chemistry. Supplementary Information. [URL: https://www.rsc.

- ChemicalBook. (4-chlorobenzyl)triphenylphosphonium chloride(1530-39-8) 1H NMR. [URL: https://www.chemicalbook.com/SpectrumEN_1530-39-8_1HNMR.htm]

- Spectral Database for Organic Compounds (SDBS). H-1 NMR Spectrum of Benzyltriphenylphosphonium Chloride. [URL: https://sdbs.db.aist.go.jp/sdbs/cgi-bin/direct_frame_top.cgi]

- ChemicalBook. This compound HYDRATE | 18583-55-6. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB17868.htm]

- Fisher Scientific. SAFETY DATA SHEET - (4-Chlorobenzyl)triphenylphosphonium chloride (re-dated). [URL: https://www.fishersci.co.uk/gb/en/sds-search.html?search-sds=AC108880050]

- The Royal Society of Chemistry. Supplementary Information (NMR). [URL: https://www.rsc.

- ChemicalBook. (3-Chlorobenzyl)triphenylphosphoniuM chloride synthesis. [URL: https://www.chemicalbook.com/synthesis/32597-92-5.htm]

- BLD Pharm. This compound hydrate. [URL: https://www.bldpharm.com/products/MFCD03427596.html]

- ResearchGate. IR spectrum of the triphenyl-vinylbenzyl phosphonium chloride. [URL: https://www.researchgate.net/figure/IR-spectrum-of-the-triphenyl-vinylbenzyl-phosphonium-chloride_fig3_331003713]

- ChemicalBook. 2-Chlorobenzyl chloride(611-19-8) 1H NMR spectrum. [URL: https://www.chemicalbook.com/SpectrumEN_611-19-8_1HNMR.htm]

- AMyD. Infrared Spectra of Some Organic Compounds of Group VB Elements. [URL: https://www.amyd.quimica.unam.mx/pluginfile.php/2289/mod_resource/content/1/Jensen-Nielsen_1963.pdf]

- ChemicalBook. 2-Chlorobenzyl chloride(611-19-8)IR1. [URL: https://www.chemicalbook.com/SpectrumEN_611-19-8_IR1.htm]

Sources

- 1. benchchem.com [benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | 18583-55-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

- 6. This compound - CAS:18583-55-6 - Sunway Pharm Ltd [3wpharm.com]

- 7. This compound | 18583-55-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. guidechem.com [guidechem.com]

- 9. H-1 NMR Spectrum [acadiau.ca]

- 10. rsc.org [rsc.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Data of (2-Chlorobenzyl)triphenylphosphonium Chloride

Introduction

(2-Chlorobenzyl)triphenylphosphonium chloride is a quaternary phosphonium salt that serves as a vital reagent in organic synthesis, most notably in the Wittig reaction for the formation of alkenes.[1] Its molecular structure, characterized by a triphenylphosphine core bonded to a 2-chlorobenzyl group, presents a unique spectroscopic fingerprint.[1] This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data of this compound, offering insights for researchers, scientists, and professionals in drug development. Understanding the nuances of its NMR spectra is paramount for confirming its identity, assessing its purity, and predicting its reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in organic chemistry, providing unparalleled detail about the molecular structure of a compound.[2][3][4] By probing the magnetic properties of atomic nuclei, NMR allows for the elucidation of the connectivity of atoms and their chemical environment.[2][5] This guide will delve into the ¹H, ¹³C, and ³¹P NMR spectra of this compound, interpreting the chemical shifts, coupling constants, and signal multiplicities to construct a complete structural picture.

Principles of NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H, ¹³C, and ³¹P, behave like tiny magnets.[2] When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these energy states, and the specific frequency required for this transition is known as the resonance frequency.

The key parameters obtained from an NMR spectrum that aid in structure determination are:

-

Chemical Shift (δ): The position of a signal in the NMR spectrum, which is indicative of the electronic environment of the nucleus.[6] It is measured in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS).[2]

-

Integration: The area under an NMR signal, which is proportional to the number of nuclei giving rise to that signal.[6]

-

Multiplicity (Splitting Pattern): The splitting of an NMR signal into multiple peaks due to the influence of neighboring magnetic nuclei. This provides information about the number of adjacent protons.[5][6]

-

Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz). It is a measure of the interaction between coupled nuclei.

By analyzing these parameters for ¹H, ¹³C, and ³¹P nuclei, a detailed map of the molecule's structure can be assembled.[4]

Spectroscopic Data Analysis of this compound

The following sections provide a detailed interpretation of the ¹H, ¹³C, and ³¹P NMR spectra of this compound. The data presented is a synthesis of information available in the scientific literature and chemical databases.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons present in the molecule and their neighboring environments.

Table 1: Summary of ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 7.80–7.45 | Multiplet | 15H | Protons of the three phenyl (PPh₃) groups |

| 7.60–7.30 | Multiplet | 4H | Aromatic protons of the 2-chlorobenzyl group |

| 4.85 | Doublet | 2H | Methylene protons (CH₂) |

Source: Benchchem[1]

Interpretation:

-

Phenyl Protons (7.80–7.45 ppm): The complex multiplet in this region corresponds to the 15 protons of the three phenyl groups attached to the phosphorus atom. The overlapping signals are due to the similar chemical environments of these protons.

-

Aromatic Protons of 2-Chlorobenzyl Group (7.60–7.30 ppm): This multiplet arises from the four protons on the chlorinated benzene ring. The electron-withdrawing effect of the chlorine atom and the phosphonium group deshields these protons, causing them to resonate at a lower field compared to unsubstituted benzene.

-

Methylene Protons (4.85 ppm): The doublet at 4.85 ppm is characteristic of the two methylene protons (CH₂) adjacent to the positively charged phosphorus atom. The signal is split into a doublet due to coupling with the ³¹P nucleus. The coupling constant, J = 14.2 Hz, is a typical value for two-bond phosphorus-proton coupling.[1]

³¹P NMR Spectroscopy

³¹P NMR spectroscopy is a powerful tool for characterizing organophosphorus compounds.[7]

Table 2: Summary of ³¹P NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity |

| 23.5 | Singlet |

Source: Benchchem[1]

Interpretation:

The ³¹P NMR spectrum shows a single peak at approximately 23.5 ppm.[1] This chemical shift is in the expected range for a tetracoordinate phosphonium salt.[8][9] The signal appears as a singlet because it is typically recorded with proton decoupling, which removes the coupling interactions with the neighboring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are generally acquired with proton decoupling, resulting in singlet peaks for each unique carbon atom.

Expected ¹³C NMR Resonances (Qualitative):

-

Phenyl Carbons (PPh₃): Multiple signals in the aromatic region (typically ~117-135 ppm). The carbon directly attached to the phosphorus will appear as a doublet due to ¹J(P-C) coupling.

-

2-Chlorobenzyl Aromatic Carbons: Signals in the aromatic region, with the carbon bearing the chlorine atom shifted downfield.

-

Methylene Carbon (CH₂): A signal expected to be significantly downfield due to its attachment to the electron-withdrawing phosphonium group, appearing as a doublet due to ¹J(P-C) coupling.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A typical volume is 0.6-0.7 mL.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and match the probe for the respective nuclei (¹H, ¹³C, ³¹P).

-

Lock the field using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

³¹P NMR Acquisition:

-

Switch the probe to the ³¹P channel.

-

Acquire a proton-decoupled ³¹P NMR spectrum.

-

Set the spectral width to encompass the expected chemical shift range for phosphonium salts (e.g., -50 to 50 ppm).

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C NMR spectrum (e.g., using a standard pulse program like zgpg30).

-

Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required for ¹³C NMR due to its lower sensitivity.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Visualization of Experimental Workflow

Caption: Experimental workflow for NMR data acquisition and analysis.

Molecular Structure and NMR Assignments

The correlation between the NMR data and the molecular structure of this compound is crucial for a complete understanding.

Diagram of Molecular Structure with Key NMR Assignments

Caption: Molecular structure of this compound with key NMR assignments.

Conclusion

The comprehensive analysis of the ¹H, ¹³C, and ³¹P NMR spectra of this compound provides a robust framework for its structural characterization. The distinct chemical shifts and coupling patterns observed are in excellent agreement with the assigned molecular structure. This in-depth guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify this important reagent, assess its purity, and apply it effectively in their synthetic endeavors. The principles and methodologies outlined herein are broadly applicable to the spectroscopic analysis of other phosphonium salts and organic molecules.

References

-

Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2021-07-31). Available at: [Link]

-

NMR Spectroscopy in Structural Analysis of Organic Compounds - AZoLifeSciences. (2023-11-07). Available at: [Link]

-

Characterisation of Organic Compounds - ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

-

NMR spectroscopy - An Easy Introduction - Chemistry Steps. Available at: [Link]

-

Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC - NIH. (2020-12-09). Available at: [Link]

-

Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy - Maricopa Open Digital Press. Available at: [Link]

-

H-1 NMR Spectrum - University of Wisconsin-Madison. Available at: [Link]

-

18583-55-6| Chemical Name : this compound - Pharmaffiliates. Available at: [Link]

-

Phosphorus-31 Chemical Shifts of Quaternary Phosphonium Salts | The Journal of Physical Chemistry - ACS Publications. Available at: [Link]

-

C-13 NMR Spectrum - University of Wisconsin-Madison. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

(PDF) Spectral study of phosphonium salts synthesized from Michael acceptors - ResearchGate. (2022-12-01). Available at: [Link]

-

P-31 NMR Data for Protonated Triaryl Phosphines | Download Table - ResearchGate. Available at: [Link]

-

NMR Spectroscopy :: 31P NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

-

31 P{ 1 H} NMR Spectrum of Benzyltriphenylphosphonium Chloride in CDCl 3 - University of Wisconsin-Madison. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. azolifesciences.com [azolifesciences.com]

- 4. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: Characterisation of Organic Compounds [orgspectroscopyint.blogspot.com]

- 6. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 7. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Benzyltriphenylphosphonium chloride(1100-88-5) 13C NMR spectrum [chemicalbook.com]

- 11. C-13 NMR Spectrum [acadiau.ca]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of (2-Chlorobenzyl)triphenylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(2-Chlorobenzyl)triphenylphosphonium chloride, a pivotal Wittig reagent and phase-transfer catalyst, plays a crucial role in the synthesis of complex organic molecules. Its efficacy in these applications is intrinsically linked to its solubility in the reaction medium. This in-depth technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents. While quantitative solubility data for this specific phosphonium salt is not extensively available in published literature, this guide synthesizes established principles of solubility, qualitative data for analogous compounds, and detailed experimental protocols to empower researchers in making informed decisions for their synthetic endeavors. We will explore the theoretical underpinnings of solubility for phosphonium salts, present a qualitative solubility profile based on available evidence, and provide a robust, step-by-step methodology for the empirical determination of solubility.

Introduction: The Critical Role of Solubility in Synthesis

This compound belongs to the class of quaternary phosphonium salts, characterized by a central phosphorus atom bonded to four organic substituents, carrying a net positive charge that is balanced by a counter-ion, in this case, chloride. Its utility in the Wittig reaction, a cornerstone of alkene synthesis, and as a phase-transfer catalyst, hinges on its ability to dissolve in the chosen solvent system. The solubility of this reagent dictates reaction kinetics, product yields, and the ease of purification. An inappropriate solvent can lead to poor reaction outcomes or challenges in downstream processing. Therefore, a thorough understanding of its solubility characteristics is not merely an academic exercise but a practical necessity for process optimization and reproducibility.

Theoretical Framework: Understanding the Drivers of Phosphonium Salt Solubility

The solubility of an ionic compound like this compound in an organic solvent is governed by the interplay of several key factors, elegantly summarized by the adage "like dissolves like."

-

Polarity Matching: As a salt, this compound is inherently polar. Its dissolution is favored in polar solvents that can effectively solvate both the bulky organic cation and the chloride anion. The large, nonpolar surface area of the triphenylphosphine and chlorobenzyl moieties, however, also allows for some interaction with less polar solvents.

-

Lattice Energy: The strength of the electrostatic forces holding the ions together in the crystal lattice must be overcome by the energy released upon solvation. A high lattice energy can impede dissolution, even in a polar solvent.

-

Solvent-Solute Interactions: The dissolution process is driven by favorable interactions between the solvent molecules and the ions of the solute. For the phosphonium cation, these interactions are primarily ion-dipole and van der Waals forces. For the chloride anion, hydrogen bonding with protic solvents can be a significant contributor to solubility.

-

Structural Features of the Solute: The presence of the chloro-substituent on the benzyl group can subtly influence solubility compared to its unsubstituted analog, benzyltriphenylphosphonium chloride, by altering the molecule's polarity and crystal packing.

Qualitative Solubility Profile of this compound

While specific quantitative solubility data for this compound is scarce, we can infer a likely solubility profile based on general knowledge of phosphonium salts and data for structurally similar compounds. Research on sterically hindered phosphonium salts has shown they are generally soluble in polar aprotic and protic solvents like chloroform, dichloromethane, acetone, ethanol, and methanol, and poorly soluble in nonpolar solvents such as diethyl ether and petroleum ether.[1]

For a closer analogue, benzyltriphenylphosphonium chloride, qualitative data indicates it is soluble in water and alcohol, but insoluble in acetone.[2][3][4][5][6] This suggests that the polarity of the solvent plays a crucial role. The difference in the reported solubility in acetone for different phosphonium salts underscores the importance of empirical determination for the specific compound of interest.

Based on these considerations, a predicted qualitative solubility profile for this compound is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble | High polarity and hydrogen bonding capability favor dissolution. |

| Ethanol | Soluble | Similar to methanol, expected to be a good solvent. | |

| Polar Aprotic | Acetone | Sparingly Soluble to Soluble | Moderate polarity. Conflicting data for analogues necessitates empirical testing. |

| Dichloromethane | Soluble | Good solvent for many organic salts due to its polarity. | |

| Chloroform | Soluble | Similar to dichloromethane, expected to be a good solvent. | |

| Acetonitrile | Soluble | A polar aprotic solvent known to dissolve many phosphonium salts.[7] | |

| Dimethylformamide (DMF) | Soluble | Highly polar aprotic solvent, very likely to dissolve the salt.[7] | |

| Nonpolar | Toluene | Sparingly Soluble to Insoluble | Low polarity makes it a poor solvent for ionic compounds. |

| Hexane | Insoluble | Very low polarity, unlikely to dissolve a phosphonium salt. | |

| Diethyl Ether | Insoluble | Low polarity and inability to effectively solvate ions. |

Experimental Determination of Solubility: A Self-Validating Protocol

Given the lack of definitive quantitative data, empirical determination of solubility is paramount for any researcher utilizing this compound. The following gravimetric method is a robust and reliable protocol for determining the equilibrium solubility of a solid in a given solvent at a specific temperature.[8][9][10]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Temperature-controlled shaker or incubator

-

Vials with sealed caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solution:

-

To a series of vials, add a measured volume of the chosen solvent (e.g., 5.00 mL).

-

Add an excess amount of this compound to each vial to ensure a saturated solution with undissolved solid remaining.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solid no longer changes over time.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 2.00 mL) using a syringe fitted with a chemically resistant filter to remove any undissolved solids. This step is critical to ensure only the dissolved solute is measured.

-

-

Gravimetric Analysis:

-

Dispense the filtered supernatant into a pre-weighed, clean, and dry evaporation dish.

-

Record the exact weight of the dish with the solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used to gently remove the solvent without decomposing the solute.

-

Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in an oven at a temperature below the compound's decomposition point.

-

Allow the dish to cool to room temperature in a desiccator before weighing.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish from the final weight of the dish with the dried residue.

-

The solubility can then be expressed in various units, such as g/L or mol/L, using the following formulas:

-

Solubility (g/L) = (Mass of residue (g) / Volume of supernatant withdrawn (L))

-

Solubility (mol/L) = (Mass of residue (g) / Molecular Weight of solute ( g/mol )) / Volume of supernatant withdrawn (L)

-

-

Causality and Self-Validation

-

Why excess solute? To ensure the solution is truly saturated and in equilibrium with the solid phase.

-

Why temperature control? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.

-

Why filtration? To separate the dissolved solute from any undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

Why dry to a constant weight? To ensure all the solvent has been removed, providing an accurate mass of the dissolved solute.

Logical Workflow for Solubility Assessment

The process of assessing the solubility of this compound can be visualized as a logical workflow.

Caption: Workflow for Solubility Assessment of this compound.

Conclusion and Future Outlook

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While a comprehensive quantitative dataset remains to be established in the literature, the principles outlined, coupled with the detailed experimental protocol, equip researchers with the necessary tools to make informed solvent choices. The qualitative predictions offered serve as a valuable starting point for experimental design.

For drug development professionals, a precise understanding of solubility is a non-negotiable aspect of process development and control. The methodologies described herein are directly applicable to generating the robust data required for regulatory submissions and ensuring batch-to-batch consistency. Future work in this area should focus on the systematic generation of quantitative, temperature-dependent solubility data for this and other important phosphonium salts in a wide range of pharmaceutically relevant solvents. Such data would be an invaluable resource for the broader scientific community.

References

-

Determination of Solubility by Gravimetric Method. [Link]

-

Benzyltriphenylphosphonium chloride - LookChem. [Link]

-

Benzyltriphenylphosphonium chloride - ChemBK. [Link]

-

Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. [Link]

-

1236 SOLUBILITY MEASUREMENTS - ResearchGate. [Link]

-

(PDF) Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - ResearchGate. [Link]

-

Determination of Solubility of Drug at Room Temperature by Gravimetric Method - Scribd. [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach | Journal of Chemical Theory and Computation - ACS Publications. [Link]

-

Phosphonium - Wikipedia. [Link]

-

18583-55-6| Chemical Name : this compound. [Link]

- US5481040A - Process for the preparation of phosphonium salts - Google P

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

-

Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations - Green Chemistry (RSC Publishing). [Link]

-

Analytical Method Selection for Drug Product Dissolution Testing. [Link]

-

Tetraphenylphosphonium chloride - Wikipedia. [Link]

-

Solubility & Method for determination of solubility | PPTX - Slideshare. [Link]

-

(PDF) Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - ResearchGate. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzyltriphenylphosphonium chloride, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. Benzyltriphenylphosphonium chloride | 1100-88-5 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. Tetraphenylphosphonium chloride - Wikipedia [en.wikipedia.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. scribd.com [scribd.com]

An In-depth Technical Guide to the Mechanism of Action of (2-Chlorobenzyl)triphenylphosphonium chloride in the Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the stereoselective formation of carbon-carbon double bonds. The choice of the phosphonium ylide is paramount in dictating the reaction's outcome. This guide provides a detailed exploration of the mechanism of action of (2-Chlorobenzyl)triphenylphosphonium chloride, a semi-stabilized Wittig reagent. We will delve into the synthesis of this phosphonium salt, the nuanced electronic and steric effects of the ortho-chloro substituent on ylide stability and reactivity, and the subsequent implications for the stereochemical outcome of the olefination. This document will further present detailed experimental protocols, quantitative data, and visual schematics to offer a comprehensive resource for researchers leveraging this versatile reagent in complex molecule synthesis.

Introduction: The Wittig Reaction and the Significance of Ylide Selection

Discovered by Georg Wittig in 1954, the Wittig reaction has become an indispensable tool for the conversion of aldehydes and ketones into alkenes[1]. The reaction's power lies in its reliability and the predictable placement of the newly formed double bond. The core of the Wittig reaction involves the interaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound. The nature of the substituents on the ylide's carbanionic center critically influences its stability and reactivity, which in turn governs the stereoselectivity of the resulting alkene.

Phosphorus ylides are broadly classified into three categories:

-

Non-stabilized ylides: Bearing alkyl or other electron-donating groups, these are highly reactive and typically yield (Z)-alkenes under kinetic control.

-

Stabilized ylides: Featuring electron-withdrawing groups (e.g., esters, ketones), these are less reactive and thermodynamically controlled to produce (E)-alkenes.

-

Semi-stabilized ylides: Generally containing aryl or vinyl substituents, these exhibit intermediate reactivity and their stereoselectivity can be influenced by reaction conditions and the specific nature of the substituents.

This compound falls into the category of precursors to semi-stabilized ylides. The presence of the benzene ring allows for some delocalization of the negative charge in the ylide, while the ortho-chloro substituent introduces unique electronic and steric factors that modulate its reactivity and stereochemical preference. Understanding these nuances is crucial for the strategic application of this reagent in synthesis.

Synthesis of this compound

The preparation of this compound is a straightforward nucleophilic substitution reaction. The most common method involves the reaction of triphenylphosphine with 2-chlorobenzyl chloride or 2-chlorobenzyl bromide.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chlorobenzyl bromide (or chloride)

-

Triphenylphosphine (PPh₃)

-

Anhydrous acetone or toluene

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.05 equivalents) in anhydrous acetone or toluene.

-

Add 2-chlorobenzyl bromide (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux (for acetone, ~65-70°C) and maintain for 24 hours. A white precipitate of the phosphonium salt will form during this period.

-

Allow the mixture to cool to room temperature.

-

Collect the white precipitate by vacuum filtration.

-

Wash the filter cake with a small amount of cold acetone and then diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white solid under vacuum to yield this compound. A typical yield for this reaction is in the range of 80-95%.

Characterization Data:

| Spectroscopic Data | Observed Peaks |

| Infrared (IR) (cm⁻¹) | ν(benzene ring C-H): 3053; ν(CH₂): 2925, 2884; ν(C=C): 1587, 1432; ν(C-P): 1111[2] |

Mechanism of Action in the Wittig Reaction

The mechanism of the Wittig reaction using this compound proceeds through three key stages: ylide formation, reaction with the carbonyl compound, and decomposition of the intermediate to form the alkene.

Ylide Formation: The Role of the Ortho-Chloro Substituent

The first step is the deprotonation of the phosphonium salt at the benzylic position to form the corresponding ylide. The acidity of these protons is enhanced by the adjacent positively charged phosphorus atom.

The choice of base is critical and depends on the acidity of the phosphonium salt. For semi-stabilized ylides like the one derived from this compound, moderately strong bases are typically sufficient. Common bases include sodium hydroxide, sodium methoxide, or potassium tert-butoxide. The use of very strong bases like n-butyllithium is also effective but may not be necessary.

The ortho-chloro substituent plays a dual role in influencing the ylide's properties:

-

Electronic Effect: The electron-withdrawing inductive effect of the chlorine atom increases the acidity of the benzylic protons, facilitating ylide formation. This effect also contributes to the semi-stabilized nature of the ylide by withdrawing electron density from the carbanionic center.

-

Steric Effect: The presence of the bulky chlorine atom in the ortho position introduces steric hindrance around the ylide carbanion. This steric bulk can influence the trajectory of the nucleophilic attack on the carbonyl compound, thereby affecting the stereochemical outcome of the reaction.

Reaction with the Carbonyl Compound: Formation of the Oxaphosphetane

The generated ylide acts as a potent nucleophile, attacking the electrophilic carbon of an aldehyde or ketone. The modern understanding of the Wittig mechanism, particularly for salt-free conditions, favors a concerted [2+2] cycloaddition pathway to directly form a four-membered ring intermediate called an oxaphosphetane[3].

Stereoselectivity: The Influence of the Ortho-Chloro Group

For semi-stabilized ylides, the stereochemical outcome is often a mixture of (E) and (Z) isomers. The ratio of these isomers is influenced by a delicate interplay of steric and electronic factors. Research by Dunne et al. has shown that ortho-halo substituents on either the benzylphosphonium salt or the benzaldehyde can have a significant impact on the E/Z ratio.

A key finding is the co-operative ortho-effect . When a single ortho-halo group is present on both the benzylidenephosphorane (the ylide) and the benzaldehyde, there is a notable increase in the proportion of the (Z)-alkene. This is attributed to favorable steric interactions in the transition state leading to the cis-oxaphosphetane.

Conversely, the presence of two ortho-halo substituents on the same reactant (either the ylide or the aldehyde) leads to high (E)-selectivity, likely due to steric repulsion that favors the formation of the trans-oxaphosphetane.

Therefore, when using this compound, the stereochemical outcome can be tuned by the choice of the carbonyl partner:

-

Reaction with an ortho-halo-substituted benzaldehyde: Increased (Z)-selectivity is expected.

-

Reaction with an unsubstituted or para-substituted benzaldehyde: A mixture of (E) and (Z) isomers is likely, with the exact ratio depending on the specific substrate and reaction conditions.

-

Reaction with aliphatic aldehydes: These reactions often favor the (E)-isomer.

Decomposition to Products

The oxaphosphetane intermediate is unstable and spontaneously decomposes via a retro-[2+2] cycloaddition to yield the final alkene product and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction.

Experimental Protocols and Quantitative Data

The following protocols provide examples of Wittig reactions using this compound with different types of aldehydes.

Protocol 1: Reaction with an Aromatic Aldehyde (e.g., 4-Methoxybenzaldehyde)

Materials:

-

This compound

-

4-Methoxybenzaldehyde

-

Sodium hydroxide (50% aqueous solution)

-

Dichloromethane

-

1-Propanol

Procedure:

-

In a reaction tube, combine this compound (1.2 equivalents) and 4-methoxybenzaldehyde (1.0 equivalent).

-

Add dichloromethane (approximately 5 mL per gram of phosphonium salt) to dissolve the reactants.

-

With vigorous stirring, add a 50% aqueous solution of sodium hydroxide dropwise over 5 minutes. The reaction mixture will likely develop a color, indicative of ylide formation.

-

Continue to stir the biphasic mixture vigorously at room temperature for 30-60 minutes.

-

Upon completion (monitored by TLC), add water and additional dichloromethane to the reaction mixture.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent such as 1-propanol to yield the corresponding stilbene derivative.

Protocol 2: Reaction with an Aliphatic Aldehyde (e.g., Hexanal)

The procedure is similar to that for aromatic aldehydes, with potential adjustments to reaction time and purification methods.

Expected Yields and Stereoselectivity:

The yields and E/Z ratios are highly dependent on the specific substrates and reaction conditions. Based on the principles discussed, the following general trends can be expected:

| Carbonyl Substrate | Expected Major Isomer | Typical Yields |

| 4-Substituted Benzaldehyde | Mixture of (E) and (Z) | 60-85% |

| 2-Halo-substituted Benzaldehyde | (Z)-isomer | 50-80% |

| Aliphatic Aldehyde | (E)-isomer | 55-75% |

| Aromatic Ketone | (E)-isomer (often slower) | 40-70% |

Note: These are generalized trends, and empirical optimization is recommended for specific applications.

Conclusion

This compound is a versatile Wittig reagent that provides access to a range of substituted stilbenes and other alkenes. Its semi-stabilized nature, coupled with the electronic and steric influence of the ortho-chloro substituent, allows for a degree of control over the stereochemical outcome of the reaction. A thorough understanding of the co-operative ortho-effect is particularly valuable for the targeted synthesis of (Z)-stilbene derivatives. The protocols and data presented in this guide offer a solid foundation for the successful application of this reagent in complex synthetic endeavors, including drug discovery and development.

References

-

University of Delaware. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE! Retrieved from [Link]

-

Lumen Learning. (n.d.). The Wittig reaction. Organic Chemistry II. Retrieved from [Link]

-

Web Pages. (n.d.). 8. Wittig Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

- Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.

-

Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

- Dunne, E. C., Coyne, É. J., & Crowley, P. B. (2002). Co-operative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. Journal of the Chemical Society, Perkin Transactions 1, (22), 2730-2735.

- Al Busafi, S. N., & Al Rawahi, W. (2007). Stereoselectivity of the Wittig reaction in two-phase system. Indian Journal of Chemistry-Section B Organic and Medicinal Chemistry, 46(2), 370-374.

Sources

An In-depth Technical Guide to the Stability and Storage of (2-Chlorobenzyl)triphenylphosphonium chloride

This guide provides a comprehensive overview of the critical stability aspects and recommended storage conditions for (2-Chlorobenzyl)triphenylphosphonium chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to ensure the long-term integrity and reliability of this vital reagent.

Chemical Profile and Core Applications

This compound, with the CAS Number 18583-55-6, is a quaternary phosphonium salt. It is a key reagent in organic synthesis, most notably in the Wittig reaction for the formation of alkenes from aldehydes and ketones.[1] Its chemical structure features a triphenylphosphine core bonded to a 2-chlorobenzyl group, rendering it a versatile building block in the synthesis of complex organic molecules. The compound is typically a white to off-white crystalline powder.

Intrinsic Stability and Key Degradation Factors

The long-term stability of this compound is paramount for its effective use. Several environmental factors can influence its chemical integrity.

Hygroscopicity and Hydrolytic Stability

This compound is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[2] The presence of absorbed water can significantly impact its stability and performance in chemical reactions. The compound is often available as a hydrate, which enhances its crystalline stability compared to the anhydrous form that is more susceptible to hydrolysis.[1][3]

Causality: The phosphorus atom in the phosphonium salt is electrophilic and can be attacked by nucleophiles, including water. While the C-P bond is generally stable, prolonged exposure to moisture, especially at elevated temperatures, can lead to the slow hydrolysis of the phosphonium salt.

Thermal Stability and Decomposition Pathway

While specific thermal decomposition data for this compound is not extensively documented in publicly available literature, the general thermal degradation pathway for phosphonium salts is well-understood. Upon heating, phosphonium salts can undergo decomposition. For benzylphosphonium halides, a common pathway involves the formation of a phosphonium ylide, which can then lead to other products. A likely major degradation product upon significant thermal stress is triphenylphosphine oxide (TPPO), a common and stable oxidation product of triphenylphosphine derivatives.[4]

Expert Insight: The presence of the chloro-substituent on the benzyl group may influence the decomposition temperature and the distribution of degradation products compared to unsubstituted benzyltriphenylphosphonium chloride. However, the formation of triphenylphosphine oxide remains a primary concern.

Photostability

Recommended Storage and Handling Protocols

To maintain the purity and efficacy of this compound, strict adherence to appropriate storage and handling procedures is essential.

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool and shaded area | Minimizes thermal degradation. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and reaction with atmospheric components. |

| Moisture | Keep container tightly closed and in a dry place | The compound is hygroscopic and moisture-sensitive.[2] |

| Light | Protect from light | To prevent potential photodegradation. |

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is known to cause skin and eye irritation.[5]

-

Avoid inhalation of dust.

-

After handling, wash hands thoroughly.

Assessment of Purity and Degradation

Regular assessment of the purity of this compound is crucial, especially for long-term storage or when used in sensitive applications.

Common Impurities

Potential impurities can arise from the synthesis process or degradation over time. These may include:

-

Triphenylphosphine (TPP): Unreacted starting material.

-

Triphenylphosphine oxide (TPPO): A common degradation product.

-

Residual solvents from synthesis.

-

Water: Due to its hygroscopic nature.

Analytical Methodologies for Purity Assessment

Several analytical techniques can be employed to determine the purity of this compound and to detect the presence of degradation products.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is effective for separating and quantifying the parent compound from its potential organic impurities like TPP and TPPO.

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point. The specific gradient will need to be optimized for the best separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Standard Preparation: Prepare a stock solution of a reference standard of this compound of known purity in the mobile phase. Create a calibration curve with a series of dilutions.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.

-

Analysis: Inject both standards and samples into the HPLC system.

-

Quantification: Determine the purity of the sample by comparing its peak area to the calibration curve. Impurities can be identified by comparing their retention times to those of known standards (e.g., TPP, TPPO).

Protocol 2: Structural Confirmation and Degradation Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and can be used to identify and quantify the parent compound and its degradation products. Both ¹H and ³¹P NMR are highly informative.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Analysis: The proton NMR spectrum will show characteristic peaks for the triphenylphosphine and the 2-chlorobenzyl groups. The appearance of new signals or changes in the integration of existing peaks can indicate degradation.

-

³¹P NMR Analysis: Phosphorus-31 NMR is particularly useful for phosphonium salts. This compound will exhibit a characteristic singlet. The appearance of a signal corresponding to triphenylphosphine oxide (typically around +25 to +30 ppm) is a clear indicator of degradation. Quantitative ³¹P NMR can be used to determine the relative amounts of the phosphonium salt and its phosphorus-containing degradation products.[6]

Forced Degradation Studies: A Proactive Approach

To thoroughly understand the stability of this compound, forced degradation studies are recommended, following principles outlined in ICH guidelines.[7][8] These studies intentionally stress the compound to predict its degradation pathways and to develop stability-indicating analytical methods.

Workflow for a Forced Degradation Study:

Caption: Workflow for a forced degradation study.

Conclusion

The stability of this compound is critical for its successful application in research and development. Its hygroscopic nature necessitates careful handling and storage in a dry, inert atmosphere. While thermal and photolytic degradation are potential risks, these can be mitigated by storing the compound in a cool, dark place. Regular purity assessment using techniques such as HPLC and NMR is recommended to ensure the integrity of the reagent. By following the guidelines outlined in this document, researchers can be confident in the quality and reliability of their this compound.

References

-

Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. ResearchGate. Available at: [Link]

-

ICH Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Available at: [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network. Available at: [Link]

-

Forced degradation studies. MedCrave online. Available at: [Link]

-

Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. Taylor & Francis Online. Available at: [Link]

-

Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

Sources

- 1. asiapharmaceutics.info [asiapharmaceutics.info]

- 2. Benzyltriphenylphosphonium chloride CAS#: 1100-88-5 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Photochemical transformation of chlorobenzenes and white phosphorus into arylphosphines and phosphonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ich guideline for stability testing | PPTX [slideshare.net]

- 7. database.ich.org [database.ich.org]

- 8. medcraveonline.com [medcraveonline.com]

An In-depth Technical Guide to the Molecular Structure and Application of (2-Chlorobenzyl)triphenylphosphonium chloride

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Synthetic Workhorse

(2-Chlorobenzyl)triphenylphosphonium chloride is a quaternary phosphonium salt that holds significant importance in the realm of synthetic organic chemistry.[1] While its name might be a mouthful, its role is elegantly specific: it is a precursor to a Wittig reagent, a class of compounds that has revolutionized the way chemists synthesize alkenes.[2][3] This guide moves beyond a simple recitation of facts to provide a deep dive into its molecular architecture, explaining how its structure dictates its function and application. We will explore the causality behind its synthesis, the logic of its reactivity, and the validated protocols that make it a reliable tool for chemical innovation.

Core Molecular Identity and Physicochemical Properties

At its heart, this compound is an ionic compound consisting of a bulky (2-Chlorobenzyl)triphenylphosphonium cation and a chloride anion. The central phosphorus atom is bonded to three phenyl rings and a 2-chlorobenzyl group, giving it a tetrahedral geometry. This specific arrangement of atoms is the foundation of its chemical behavior.

| Property | Data | Source(s) |

| CAS Number | 18583-55-6 | [4][5][6][7] |

| Molecular Formula | C₂₅H₂₁Cl₂P | [4][5] |

| Molecular Weight | 423.31 g/mol | [4][5] |

| Appearance | White to almost white powder or crystals | [5] |

| Melting Point | 244 °C | [5] |

| Purity | Typically >98% (by HPLC) | [4][5][6] |

| Synonyms | Triphenyl(2-chlorobenzyl)phosphonium chloride, (2-chlorophenyl)methyl-triphenylphosphanium chloride | [4][5] |

The Synthetic Pathway: A Story of Nucleophilic Attack

The molecular structure of this compound is a direct consequence of its synthesis. The primary route is a classic bimolecular nucleophilic substitution (Sₙ2) reaction.[1]

Causality of the Reaction:

-

The Nucleophile: Triphenylphosphine (PPh₃) acts as the nucleophile. The lone pair of electrons on the phosphorus atom is readily available to attack an electrophilic center.

-

The Electrophile: 2-Chlorobenzyl chloride serves as the electrophile. The carbon atom of the chloromethyl group (-CH₂Cl) is electron-deficient due to the electronegativity of the adjacent chlorine atom, making it susceptible to nucleophilic attack.

-

The Mechanism: The phosphorus atom of triphenylphosphine attacks the electrophilic carbon, displacing the chloride ion in a single, concerted step. This forms the desired phosphonium cation.

Sources

- 1. benchchem.com [benchchem.com]

- 2. (2,6-Dichlorobenzyl)triphenylphosphonium chloride [myskinrecipes.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. scbt.com [scbt.com]

- 5. This compound | 18583-55-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound | 18583-55-6 [sigmaaldrich.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Methodological & Application

Application Note: A Practical Guide to the Wittig Reaction Using (2-Chlorobenzyl)triphenylphosphonium chloride

Introduction: The Power of Precise Alkene Synthesis

The Wittig reaction stands as a cornerstone of modern organic synthesis, offering a reliable and powerful method for the creation of carbon-carbon double bonds. Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction transforms aldehydes and ketones into alkenes with a high degree of regiocontrol.[1][2] The core of the reaction involves the interaction of a phosphorus ylide (the Wittig reagent) with a carbonyl compound.[1]